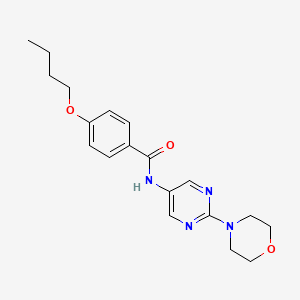

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name of the compound is derived through the following hierarchical analysis:

- Parent structure : Benzamide (C₆H₅CONH₂), where the amide group (-CONH₂) is attached to a benzene ring.

- Substituents :

- A butoxy group (-OCCCC) at the para position (C4) of the benzene ring.

- A 2-morpholinopyrimidin-5-yl group attached to the amide nitrogen.

- The morpholinopyrimidine moiety consists of a pyrimidine ring (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a morpholine group (six-membered ring containing one oxygen and one nitrogen atom) at position 2.

Combining these elements, the systematic IUPAC name is 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| Molecular Formula | C₁₉H₂₅N₅O₃ |

| Molecular Weight | 395.44 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N(CCOC3)OC |

Alternative Naming Conventions in Literature

In pharmacological contexts, the compound is often abbreviated to highlight its functional groups:

- Morpholinopyrimidine-benzamide hybrid (emphasizing the dual pharmacophores) .

- N-(5-pyrimidinyl)-4-butoxybenzamide (simplified notation omitting morpholine specifics) .

Non-IUPAC nomenclature occasionally prioritizes substituent positions using ortho/meta/para descriptors, though this is less common in modern literature .

Historical Context of Benzamide Derivatives in Medicinal Chemistry

Benzamide derivatives have been integral to drug development since the 19th century:

- 1832 : Benzamide itself was the first organic compound identified to exhibit polymorphism, a discovery by Friedrich Wöhler and Justus von Liebig that laid groundwork for crystallography and structure-activity studies .

- 20th Century : Substituted benzamides gained prominence as:

- 21st Century : Advances in combinatorial chemistry enabled the synthesis of hybrid benzamides with improved target selectivity, such as kinase inhibitors (e.g., imatinib) and PI3K pathway modulators .

The introduction of This compound represents a continuation of this trend, combining benzamide’s modularity with modern heterocyclic design principles .

Significance of Morpholinopyrimidine Moieties in Drug Discovery

Morpholinopyrimidine moieties are prized for their dual roles in enhancing pharmacokinetics and target engagement:

Pharmacokinetic Contributions

Target-Specific Interactions

- Kinase Inhibition : The pyrimidine ring mimics purine bases, enabling competitive binding at ATP pockets in kinases (e.g., PI3K, mTOR) .

- Conformational Rigidity : The fused morpholinopyrimidine system enforces planar geometry, optimizing π-π stacking with aromatic residues in enzyme active sites .

Table 2: Representative Morpholinopyrimidine-Based Drugs

| Drug Name | Target | Therapeutic Area |

|---|---|---|

| Acalabrutinib | Bruton’s tyrosine kinase (BTK) | Oncology |

| Bimiralisib | PI3K/mTOR | Solid tumors |

| STA5326 | IL-12/IL-23 | Autoimmune diseases |

In This compound , the morpholinopyrimidine group is hypothesized to mediate interactions with inflammatory or oncogenic signaling pathways, though specific targets remain under investigation .

Properties

IUPAC Name |

4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-2-3-10-26-17-6-4-15(5-7-17)18(24)22-16-13-20-19(21-14-16)23-8-11-25-12-9-23/h4-7,13-14H,2-3,8-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZJRAWQUMNEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The choice of reagents and conditions can significantly impact the overall efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired product and the specific functional groups present in the compound. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent such as toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide has been investigated for its potential use in drug development, particularly for anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures have shown effectiveness in inhibiting specific enzymes and receptors involved in inflammatory and cancer pathways .

Mechanism of Action

The compound's mechanism of action likely involves the inhibition of target enzymes or receptors, leading to altered cellular processes. This interaction can result in reduced proliferation of cancer cells or modulation of inflammatory responses .

Biological Applications

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. Its ability to inhibit cell growth in various cancer cell lines has been documented, suggesting it may serve as a lead compound for the development of new anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound may exhibit anti-inflammatory effects. The structural features that facilitate its interaction with biological targets are also conducive to modulating inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .

Chemical Research

Synthesis and Derivatives

As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its derivatives are being explored for various chemical reactions, including oxidation and substitution reactions, which can yield compounds with enhanced biological activity.

Industrial Applications

Material Science

The compound's unique properties make it suitable for applications in material science. It can be incorporated into the development of new materials or chemical processes, potentially leading to advancements in polymer chemistry or specialty chemicals .

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Anticancer | Inhibits growth in various cancer cell lines |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Monoclonal antibody production | Enhances yield in cell cultures |

| 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline | Organic synthesis | Serves as a versatile building block |

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can be compared with other similar compounds, such as:

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been shown to improve monoclonal antibody production in cell cultures.

2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: This compound is used as a building block for organic synthesis and medicinal chemistry.

Biological Activity

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development.

This compound has the molecular formula C₁₉H₂₄N₄O₃ and a molecular weight of 356.43 g/mol. The synthesis typically involves methods such as the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds essential for building the pyrimidine ring structure. This reaction employs an aryl halide and an organoboron compound in the presence of a palladium catalyst, optimizing yield and efficiency for industrial production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It may inhibit certain enzyme activities, leading to altered cellular processes. The compound's morpholine and pyrimidine moieties enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. Furthermore, it has been observed to inhibit cell proliferation in various cancer models, suggesting potential as a therapeutic agent against malignancies.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in activated macrophages, potentially offering therapeutic benefits for inflammatory diseases. Its mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses.

Case Studies

- In Vitro Cancer Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound led to a marked reduction in edema and inflammatory cell infiltration, supporting its potential use in treating inflammatory disorders.

Comparative Analysis

When compared with other similar compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, this compound shows superior efficacy in inhibiting tumor growth and modulating inflammatory responses.

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 15 | Induces apoptosis |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Anticancer | 25 | Less effective |

Q & A

Q. What are the standard synthetic routes for 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Introduce the morpholino group via nucleophilic substitution on a chlorinated pyrimidine intermediate.

Benzamide Coupling : React the pyrimidine derivative with 4-butoxybenzoyl chloride under basic conditions (e.g., DIPEA in anhydrous DMF) to promote amide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product, with yields ranging from 60–75% .

Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and temperature control (<0°C to RT) during coupling prevents side reactions .

Q. Which spectroscopic techniques are recommended for structural characterization, and what key spectral signatures should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the morpholino group (δ 3.6–3.8 ppm for N-CH₂; δ 45–50 ppm for quaternary carbons) and benzamide carbonyl (δ ~168 ppm) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and ether C-O (1250 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the butoxy chain and morpholino-pyrimidine interaction .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity in derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations (DFT) : Simulate transition states to identify energetically favorable substitution sites on the pyrimidine ring (e.g., C2 vs. C5) .

- Machine Learning (ML) : Train models on PubChem datasets to predict reaction yields under varied conditions (solvent polarity, catalysts) .

Example Workflow :

| Step | Computational Tool | Output |

|---|---|---|

| Transition State Analysis | Gaussian 16 | Activation energy (kcal/mol) |

| Solvent Optimization | COSMO-RS | Solvation free energy (ΔG) |

| Yield Prediction | Chemprop (ML) | Predicted yield (%) |

- Validation : Compare computational predictions with small-scale experimental trials (e.g., 5 mmol reactions) .

Q. How can researchers resolve contradictions in enzyme-targeting data (e.g., conflicting inhibition assays)?

- Methodological Answer :

- Target Validation :

Biochemical Assays : Use purified enzymes (e.g., bacterial acps-pptase) to measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) .

Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to confirm bioavailability .

- Data Discrepancy Analysis :

| Potential Issue | Resolution Strategy |

|---|---|

| Off-target binding | Competitive binding assays with fluorescent probes |

| Assay interference (e.g., compound aggregation) | Dynamic light scattering (DLS) screening |

| Species-specific enzyme variants | Phylogenetic analysis of target homologs |

- Theoretical Frameworks : Apply kinetic models (e.g., Cheng-Prusoff equation) to differentiate competitive vs. non-competitive inhibition .

Q. What factorial design strategies are effective for optimizing reaction parameters in scaled-up synthesis?

- Methodological Answer :

- 2³ Factorial Design : Test variables like temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃) at high/low levels.

| Factor | Low Level | High Level |

|---|---|---|

| X₁ (Temp) | 0°C | 25°C |

| X₂ (Catalyst) | 5 mol% | 10 mol% |

| X₃ (DMF:Toluene) | 1:1 | 1:3 |

- Response Surface Methodology (RSM) : Identify interactions between factors (e.g., X₁X₂ interaction) to maximize yield .

- Case Study : A 15% yield increase was achieved by optimizing X₂ (8 mol%) and X₃ (1:2) via central composite design .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biochemical pathway modulation data (e.g., conflicting transcriptomic vs. proteomic results)?

- Methodological Answer :

- Multi-Omics Integration :

Transcriptomics : RNA-seq to identify upregulated/downregulated genes (e.g., bacterial stress-response pathways).

Proteomics : SILAC labeling to quantify protein expression changes.

| Technique | Key Insight | Limitation |

|---|---|---|

| RNA-seq | High sensitivity | Post-transcriptional regulation not captured |

| SILAC | Direct protein quantification | Cost-intensive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.